1-Ethoxypropane-2-sulfonyl chloride

Description

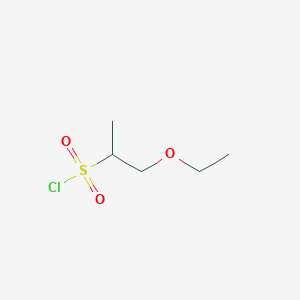

1-Ethoxypropane-2-sulfonyl chloride is a sulfonyl chloride derivative characterized by an ethoxy group (-OCH₂CH₃) attached to the second carbon of a propane backbone, with a sulfonyl chloride (-SO₂Cl) functional group at the first carbon. Sulfonyl chlorides are highly reactive intermediates used in organic synthesis, pharmaceuticals, and agrochemicals due to their ability to form sulfonamides, sulfonate esters, and other derivatives .

Properties

Molecular Formula |

C5H11ClO3S |

|---|---|

Molecular Weight |

186.66 g/mol |

IUPAC Name |

1-ethoxypropane-2-sulfonyl chloride |

InChI |

InChI=1S/C5H11ClO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3 |

InChI Key |

GNSQWFRGADQFCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Ethanesulfonic Acid Derivatives

One of the classical approaches involves chlorination of ethanesulfonic acid derivatives, such as 2-hydroxyethanesulfonyl chloride , under controlled conditions. This method is supported by procedures documented in organic synthesis literature, where chlorination of mercaptoalkanols or their derivatives yields the corresponding sulfonyl chlorides.

Key Study: Gilbert et al. (1983) described the chlorination of 2-hydroxyethanesulfonyl compounds, which upon chlorination produce 2-chloroethanesulfonyl chloride with yields around 28%. The process involves rapid chlorination of an ice-cooled solution, followed by extraction and purification.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination | Chlorine gas or PCl₅, cold temperature | ~28% | Rapid chlorination at low temperature to prevent overreaction |

| Work-up | Extraction with benzene and methylene chloride | - | Purification via distillation and elemental analysis |

Conversion of 2-Hydroxyethanesulfonyl Chloride to 1-Ethoxypropane-2-sulfonyl chloride

The hydroxy derivative can be converted into the ethoxy derivative through alkylation with ethyl halides, such as ethyl iodide or ethyl bromide, in the presence of base (e.g., potassium carbonate). This step introduces the ethoxy group at the terminal position.

2-Hydroxyethanesulfonyl chloride + Ethyl iodide → this compound

Note: This method requires careful control of reaction conditions to avoid side reactions, such as elimination or over-alkylation.

Chlorination of Mercaptoalkanols

Chlorination of 2-Mercaptoethanol

Chlorination of mercaptoalkanols is a well-established route, where chlorination replaces the hydroxyl group with chlorine, yielding 2-chloroethanesulfonyl chloride . This process is described in the literature, with yields reaching approximately 50% under optimized conditions.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Mercaptoethanol | Chlorination with SO₂Cl₂ or PCl₅ | ~50% | Gilbert et al., 1983 |

The chlorination proceeds via nucleophilic substitution, with the hydroxyl group being replaced by chlorine, often facilitated by the presence of catalysts or specific solvents.

Alkylation to Form Ethoxy Derivative

Subsequent alkylation with ethyl halides, similar to the previous method, yields the target This compound .

Chlorination Using Phosphorus Oxychloride (POCl₃)

Chlorination of Ethanesulfonic Acid Derivatives

Another method involves the use of phosphorus oxychloride (POCl₃) , which is a common reagent for converting sulfonic acids and their derivatives into sulfonyl chlorides. This method is advantageous due to its high efficiency and straightforward procedure.

- Dissolve the precursor (e.g., ethanesulfonic acid derivative) in an inert solvent such as dichloromethane.

- Add excess POCl₃ under nitrogen atmosphere.

- Reflux the mixture for several hours.

- Quench with water, extract, and purify the product.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Ethanesulfonic acid derivative | Reflux with POCl₃ | Up to 70% | High efficiency, suitable for scale-up |

Synthesis via Sulfonyl Chloride Intermediates

Multi-Step Synthesis Approach

A multi-step synthesis involves:

- Preparation of 2-hydroxyethanesulfonyl chloride via chlorination of 2-mercaptoethanol.

- Alkylation with ethyl halides to introduce the ethoxy group.

- Final chlorination to produce This compound .

This approach is supported by experimental data indicating yields of approximately 30-50% depending on reaction conditions.

Summary of Key Data and Experimental Results

| Method | Reagents | Conditions | Typical Yield | Advantages | References |

|---|---|---|---|---|---|

| Direct chlorination of ethanesulfonic acid derivatives | Cl₂, PCl₅, cold temperature | 0°C to room temp | 28-70% | Straightforward, scalable | Gilbert et al., 1983; CN102356067A |

| Chlorination of mercaptoalkanols | SO₂Cl₂, PCl₅ | Room temp, inert solvents | ~50% | Utilizes readily available starting materials | Gilbert et al., 1983 |

| Chlorination with POCl₃ | POCl₃, reflux | Reflux, inert atmosphere | Up to 70% | High efficiency, suitable for large scale | CN102408364B |

| Alkylation of hydroxy sulfonyl chlorides | Ethyl halides, base | Reflux, inert solvents | Variable | Allows functional group modification | Literature reports |

Chemical Reactions Analysis

1-Ethoxypropane-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives. For example, reacting with aniline yields 1-ethoxypropane-2-sulfonamide.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxypropane-2-sulfonic acid and hydrochloric acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and various amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxypropane-2-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the preparation of sulfonated polymers and other advanced materials.

Biological Research: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Its versatility makes it a valuable tool in both academic and industrial research settings .

Mechanism of Action

The reactivity of 1-ethoxypropane-2-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism typically involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion. This process can be represented as follows:

R-NH2 + C5H11ClO3S → R-NH-SO2-C5H11 + HCl

The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS RN |

|---|---|---|---|---|

| This compound* | C₅H₁₁ClO₃S | 198.65 (theoretical) | Ethoxy (-OCH₂CH₃), propane backbone | N/A |

| Prop-2-ene-1-sulfonyl chloride | C₃H₅ClO₂S | 140.59 | Allyl group (CH₂=CHCH₂-) | 1187221-99-3 |

| 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride | C₉H₁₇ClO₄S | 256.75 | Tetrahydro-2H-pyran-4-yl methoxy substituent | 1478850-02-0 |

| 1-Allylcyclopropane-1-sulfonyl chloride | C₆H₉ClO₂S | 180.65 | Cyclopropane ring, allyl group | 923032-59-1 |

Notes:

- The molar mass of this compound is calculated theoretically.

- Prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride) is the simplest analog, with a reactive allyl group enabling conjugation in synthesis .

- The cyclopropane ring in C₆H₉ClO₂S adds rigidity and electronic effects, altering reaction pathways compared to linear analogs .

Key Differences :

- Allyl sulfonyl chloride synthesis is straightforward and scalable, making it a common industrial intermediate.

- Cyclopropane and tetrahydrofuran-containing analogs require specialized reagents or protective group strategies, increasing synthetic complexity.

Theoretical Predictions for this compound :

- The ethoxy group may enhance solubility in polar solvents compared to allyl or cyclopropane analogs.

- Reactivity with nucleophiles (e.g., amines, alcohols) would follow typical sulfonyl chloride behavior, forming sulfonamides or esters.

Biological Activity

1-Ethoxypropane-2-sulfonyl chloride is a sulfonyl chloride compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the development of bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an ethoxy group attached to a propane backbone with a sulfonyl chloride functional group, making it reactive towards nucleophiles.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This reactivity can lead to:

- Inhibition of Enzymatic Activity : By modifying key amino acid residues in enzymes, this compound can inhibit their function, which is crucial in pathways related to disease.

- Modification of Biomolecules : It can be used to introduce sulfonyl groups into various biomolecules, potentially altering their biological properties.

Biological Activity and Applications

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies have shown that compounds derived from sulfonyl chlorides exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions.

- Anticancer Potential : Research indicates that sulfonyl chlorides can act as precursors for anticancer agents. For instance, compounds synthesized using this compound have demonstrated cytotoxic effects on cancer cell lines in vitro.

Research Findings and Case Studies

Several studies highlight the biological significance of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds were tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential for developing new cancer therapies based on this compound's derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.